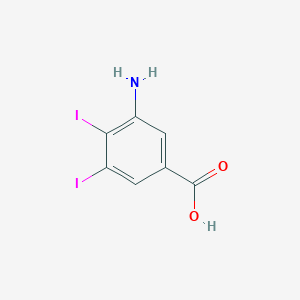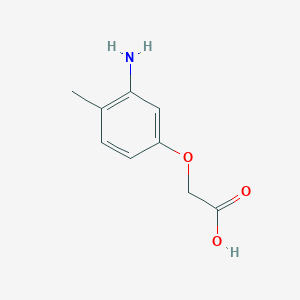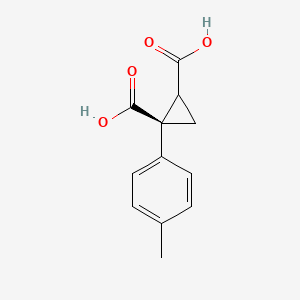
(5-Bromo-4-methoxy-2-pyridyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-4-methoxy-2-pyridyl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a methanamine group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methoxy-2-pyridyl)methanamine typically involves the following steps:
Bromination: The starting material, 4-methoxy-2-pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Methanamine Introduction: The brominated intermediate is then reacted with a suitable amine source, such as methanamine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-4-methoxy-2-pyridyl)methanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Metalation: The pyridine ring can be metalated using strong bases like butyl lithium or sodium amide, leading to the formation of organometallic compounds.
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring can undergo nucleophilic aromatic substitution reactions, where the bromine atom serves as the leaving group and is replaced by a nucleophile.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Stille coupling, enabling the synthesis of more complex molecules.
Reductive Reactions: The bromine atom can be selectively reduced to introduce a hydrogen atom or another functional group using reducing agents like lithium aluminum hydride or hydrogen gas over a metal catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; basic conditions.
Metalation: Butyl lithium, sodium amide; low temperatures.
Nucleophilic Aromatic Substitution: Nucleophiles such as amines or thiols; polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or organostannanes; inert atmosphere.
Reductive Reactions: Lithium aluminum hydride, hydrogen gas; metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
(5-bromo-4-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,3,9H2,1H3 |
InChI-Schlüssel |
FVPYJMNKGSSHEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=NC(=C1)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)

![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)


